molecular formula C20H14O9S2 B14228695 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester CAS No. 627870-12-6

2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester

Cat. No.: B14228695
CAS No.: 627870-12-6
M. Wt: 462.5 g/mol
InChI Key: BGDUFOSNVLHNEZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and functional groups such as hydroxyl, sulfo, and ester groups. The combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 3-hydroxy-6,8-disulfo-1-pyrenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrene derivatives.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.

    Biology: Employed in the study of biological membranes and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials such as polymers and coatings with unique optical properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is largely influenced by its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfo groups can form strong ionic interactions with proteins and other biomolecules, altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
  • 2-Propenoic acid, 3-phenyl-, methyl ester
  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester stands out due to its unique combination of functional groups and the presence of the pyrene moiety. This combination imparts distinct fluorescence properties and the ability to form strong interactions with biomolecules, making it particularly valuable in applications requiring high sensitivity and specificity.

Properties

CAS No.

627870-12-6

Molecular Formula

C20H14O9S2

Molecular Weight

462.5 g/mol

IUPAC Name

6-hydroxy-8-(2-methylprop-2-enoyloxy)pyrene-1,3-disulfonic acid

InChI

InChI=1S/C20H14O9S2/c1-9(2)20(22)29-15-7-14(21)10-3-5-12-16(30(23,24)25)8-17(31(26,27)28)13-6-4-11(15)18(10)19(12)13/h3-8,21H,1H2,2H3,(H,23,24,25)(H,26,27,28)

InChI Key

BGDUFOSNVLHNEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C(=C1)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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